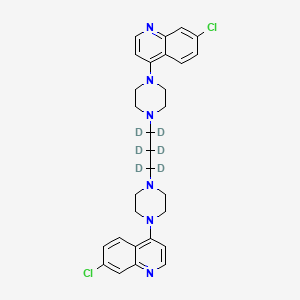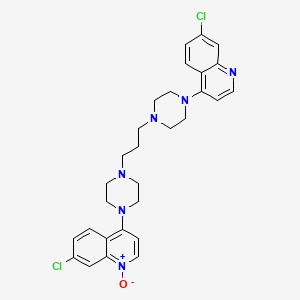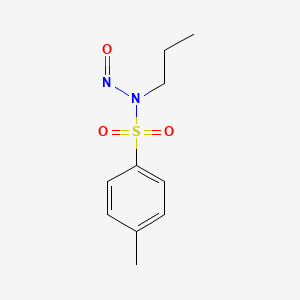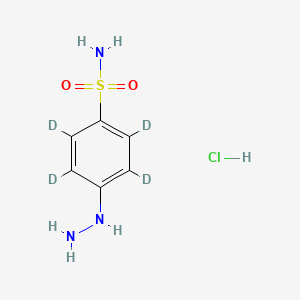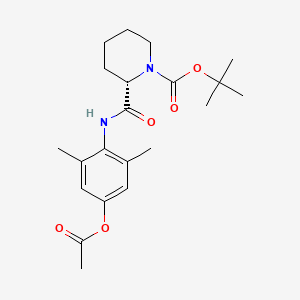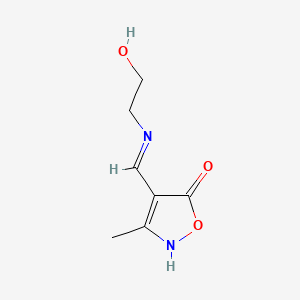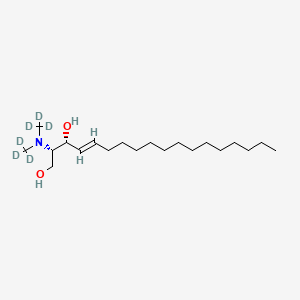
D-erythro-N,N-Dimethylsphingosine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-erythro-N,N-Dimethylsphingosine-d6: is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingosine derivative. This compound is primarily used in biochemical research due to its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in studying cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:
Starting Material: The synthesis begins with D-erythro-sphingosine.
Dimethylation: The hydroxyl groups of D-erythro-sphingosine are dimethylated using dimethyl sulfate or a similar reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .
Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .
作用机制
D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .
相似化合物的比较
D-erythro-N,N-Dimethylsphingosine: The non-deuterated analog with similar inhibitory effects on protein kinase C and sphingosine kinase.
N,N-Dimethylsphingosine: Another analog that inhibits sphingosine kinase and protein kinase C but lacks the deuterium atoms.
Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .
属性
IUPAC Name |
(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-IJEPZDFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)
